(Rac)-JBJ-04-125-02 is a small-molecule allosteric inhibitor that selectively targets the T790M/L858R double mutant of EGFR []. This type of inhibitor binds to a site distinct from the ATP-binding site, offering a potentially complementary therapeutic strategy to traditional ATP-competitive kinase inhibitors []. It has shown efficacy in inhibiting cell proliferation and signaling of the EGFRL858R/T790M/C797S mutant in both in vitro and in vivo studies [].
While a detailed molecular structure of (Rac)-JBJ-04-125-02 is not explicitly described in the provided abstracts, studies utilizing X-ray crystallography have elucidated the binding mode of this allosteric inhibitor within the context of EGFR complexes [, , ]. These crystal structures reveal that (Rac)-JBJ-04-125-02 occupies a distinct allosteric pocket within EGFR, separate from the ATP-binding site. Further structural analysis, potentially involving computational modeling and molecular dynamics simulations, would be valuable for understanding the specific interactions between (Rac)-JBJ-04-125-02 and its target, informing structure-activity relationship studies.
(Rac)-JBJ-04-125-02 exerts its inhibitory effects by binding to an allosteric site on EGFR, inducing conformational changes that stabilize the inactive conformation of the receptor [, ]. This binding disrupts the kinase activity of EGFR, ultimately inhibiting downstream signaling pathways involved in cell proliferation and survival. Specifically:
(Rac)-JBJ-04-125-02 is primarily investigated for its potential as an anti-cancer agent, specifically targeting EGFR-mutant non-small cell lung cancer (NSCLC) [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7